methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1810712-27-6
VCID: VC11996565
InChI: InChI=1S/C8H11NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h4-5H,1-3H3
SMILES: CC1=CN(C=C1C(=O)OC)C
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate

CAS No.: 1810712-27-6

Cat. No.: VC11996565

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate - 1810712-27-6

Specification

CAS No. 1810712-27-6
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name methyl 1,4-dimethylpyrrole-3-carboxylate
Standard InChI InChI=1S/C8H11NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h4-5H,1-3H3
Standard InChI Key TUMYWMIKKQMMSS-UHFFFAOYSA-N
SMILES CC1=CN(C=C1C(=O)OC)C
Canonical SMILES CC1=CN(C=C1C(=O)OC)C

Introduction

Nomenclature and Structural Considerations

PropertyMethyl 1,4-Dimethyl-1H-Pyrrole-3-CarboxylateEthyl 2,4-Dimethyl-1H-Pyrrole-3-Carboxylate
Molecular FormulaC₈H₁₁NO₂C₉H₁₃NO₂
Molecular Weight (g/mol)153.18167.21
Melting Point (°C)Not reported75–76
Key Synonyms52459-90-2, DTXSID702004542199-51-1

Synthetic Pathways and Reaction Mechanisms

The synthesis of pyrrole carboxylates typically involves cyclization reactions or decarboxylation of precursor acids. For example, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is synthesized via thermal decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid at 200–210°C under inert conditions, yielding a 98.5% product . A similar approach could be adapted for the methyl ester variant by substituting ethoxy groups with methoxy precursors.

Decarboxylation and Byproduct Formation

Heating carboxylic acid derivatives at high temperatures induces decarboxylation, releasing carbon dioxide and forming the target ester. For instance, heating 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid at 200°C for 12 minutes produces ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate . This exothermic process requires careful temperature control to prevent side reactions such as ring oxidation or ester hydrolysis.

Crystallographic and Conformational Analysis

While direct crystallographic data for methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate is unavailable, studies on analogous compounds reveal planar pyrrole rings with intramolecular hydrogen bonding. For example, 3,4-dimethyl-N'-(propan-2-ylidene)-1H-pyrrole-2-carbohydrazide (C₁₀H₁₅N₃O) crystallizes in a triclinic system (space group P1) with lattice parameters a = 6.662 Å, b = 7.414 Å, and c = 12.022 Å . The molecules form centrosymmetric dimers via N–H···O hydrogen bonds, stabilizing the crystal lattice .

Hydrogen Bonding and Molecular Packing

In pyrrole derivatives, hydrogen bonds between amine hydrogens and carbonyl oxygens (N–H···O) are critical for maintaining structural integrity. These interactions often result in R₂²(8) ring motifs, as observed in related carbohydrazide compounds . Such packing arrangements influence solubility and melting behavior, which are vital for pharmaceutical applications.

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